3-(N-(2-苯乙基)氨基甲酰基)吡啶-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

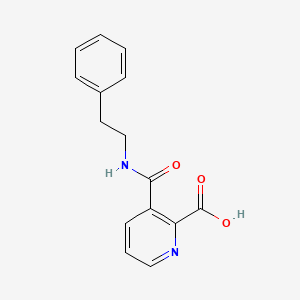

3-(N-(2-Phenylethyl)carbamoyl)pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C15H14N2O3 and its molecular weight is 270.288. The purity is usually 95%.

BenchChem offers high-quality 3-(N-(2-Phenylethyl)carbamoyl)pyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(N-(2-Phenylethyl)carbamoyl)pyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物化学与药物开发

概述: 3-(N-(2-苯乙基)氨基甲酰基)吡啶-2-羧酸是一种有趣的药物设计支架,因为它具有独特的结构。研究人员一直在探索其作为开发治疗药物的起点潜力。

应用:- 抗分枝杆菌剂: 该化合物的衍生物因其抗分枝杆菌活性而被研究 。这些衍生物可能成为结核病药物开发的先导化合物。

- 前药设计: 该化合物的甲基和丙基衍生物已被合成作为脂溶性增强的前药。 前药可增强药物递送和生物利用度 。

有机合成与官能团转化

概述: 该化合物中的苄基位置为各种化学反应提供了机会。让我们来探索其中的一些:

应用:- 自由基溴化: 使用N-溴代琥珀酰亚胺(NBS)可以将苄基氢原子替换为溴原子。 该反应可用于将溴引入有机分子中 。

- 氧化成苯甲酸: 通过用重铬酸钠源(例如硫酸)处理烷基侧链,烷基可以氧化成羧酸官能团,生成苯甲酸 。

过渡金属催化的交叉偶联反应

概述: 过渡金属催化的交叉偶联反应是构建碳-碳键的强大工具。让我们关注一个特定的反应:

应用:- 铃木-宫浦偶联: 该反应涉及芳基或乙烯基硼化合物与芳基或乙烯基卤化物的偶联。 苄基吡啶-2-羧酸衍生物可以作为铃木-宫浦反应的底物,从而产生多种官能化的产物 。

生物活性

3-(N-(2-Phenylethyl)carbamoyl)pyridine-2-carboxylic acid, also known by its CAS number, exhibits significant biological activity that warrants detailed exploration. This compound has garnered attention due to its potential therapeutic applications, particularly in the realm of cancer treatment and enzyme inhibition.

- Molecular Formula : C15H14N2O3

- Molecular Weight : 270.28 g/mol

- Structure : The compound features a pyridine ring substituted with a carbamoyl group and a phenylethyl moiety, contributing to its biological interactions.

Research indicates that this compound may act as an inhibitor of specific proteases, which are enzymes that play crucial roles in various biological processes, including cancer progression. Proteases like cathepsin L have been targeted for their involvement in tumor metastasis and invasion.

Inhibition Studies

In vitro studies have demonstrated that 3-(N-(2-Phenylethyl)carbamoyl)pyridine-2-carboxylic acid can inhibit the activity of cathepsin L. The IC50 value for this inhibition has been reported around 15.4 µM against Plasmodium falciparum, indicating potential anti-parasitic activity as well .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Target | IC50 Value |

|---|---|---|

| Inhibition of Cathepsin L | Cysteine protease | 15.4 µM |

| Anti-cancer potential | Various cancer cell lines | Not specified |

| Anti-parasitic activity | Plasmodium falciparum | 15.4 µM |

Case Studies and Research Findings

- Cancer Cell Studies : In studies involving various cancer cell lines, the compound exhibited cytotoxic effects that were attributed to its ability to inhibit proteolytic enzymes essential for cancer cell survival and proliferation. The mechanism involves disrupting the signaling pathways that promote cell division and survival.

- Enzyme Inhibition : A detailed study focused on the selectivity of this compound against other proteases, showing a significant preference for cathepsin L over cathepsin B and calpain II, which is crucial for developing selective therapeutic agents .

- Pharmacological Implications : The inhibition of cathepsins has implications in treating diseases characterized by excessive protease activity, such as cancer and inflammatory diseases. This compound's ability to modulate these pathways suggests it could be a valuable candidate for further drug development.

属性

IUPAC Name |

3-(2-phenylethylcarbamoyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c18-14(12-7-4-9-16-13(12)15(19)20)17-10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCGPXPPYUMZHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=C(N=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。